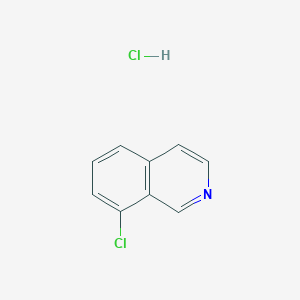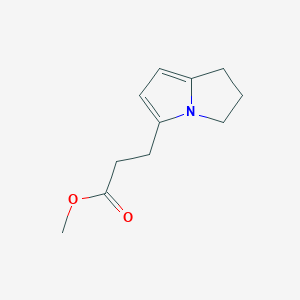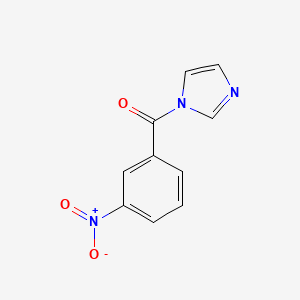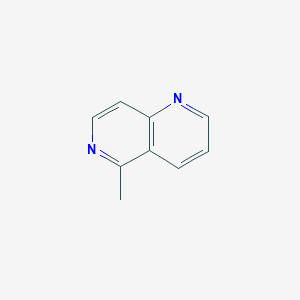
5-Methyl-1,6-naphthyridine
Descripción general
Descripción
5-Methyl-1,6-naphthyridine is a derivative of 1,6-naphthyridine . Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community due to their wide range of biological applications . Specifically, 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been a subject of interest in the field of medicinal chemistry . The published strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . Six naphthyridine isomers exist, based on the positions of the nitrogen atoms; they can be in the 1,5, 1,6, 1,7, 1,8, 2,6, or 2,7 positions .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes has been studied .Aplicaciones Científicas De Investigación
Synthesis Methods
Catalyst-Free Synthesis in Aqueous Medium : A pioneering approach for synthesizing highly functionalized 1,6-naphthyridines, including 5-Methyl-1,6-naphthyridine, involves a catalyst-free method in water. This eco-friendly synthesis avoids the use of expensive catalysts and toxic solvents (Mukhopadhyay et al., 2011).
Silver-Catalyzed Tandem Synthesis : Another method involves silver-catalyzed regioselective tandem synthesis of 1,6-naphthyridines, demonstrating a dual activation concept using l-proline as an organocatalyst (Verma et al., 2013).
Grindstone Chemistry Synthesis : A novel, environmentally friendly method for synthesizing 1,6-naphthyridine derivatives, including this compound, has been developed using grindstone chemistry. This process is solvent-free and catalyst-free (Hameed, 2015).
Spectroscopic Studies
- Solvatochromism and Hydrogen Bonding : The solvatochromism in derivatives of naphthyridines, including this compound, has been studied. These studies provide insights into the interaction of these compounds with various solvents, highlighting their potential in spectroscopic applications (Santo et al., 2003).
Biomedical Applications
Anticancer Properties : 1,6-Naphthyridines, including this compound, have shown promise in anticancer applications. Their structure-activity relationships and anticancer activity on various cancer cell lines have been extensively studied, highlighting their potential in medicinal chemistry (Lavanya et al., 2021).
Dye-Sensitized Solar Cells : Naphthyridine derivatives, potentially including this compound, have been used in the synthesis of ruthenium (II) complexes. These complexes show potential applications in dye-sensitized solar cells, demonstrating the versatility of naphthyridines in materials science (Anandan et al., 2004).
Miscellaneous Applications
Fluorescent DNA-Binding Compounds : Dibenzo[b,h][1,6]naphthyridines, synthesized using this compound derivatives, exhibit strong fluorescence and interact with DNA. This property could be leveraged in biochemical assays and molecular biology research (Okuma et al., 2014).
Spectroscopic Analysis via NMR : this compound derivatives have been analyzed using 13C-NMR spectroscopy, providing valuable data for chemical and pharmaceutical research (Blanco et al., 2002).
Mecanismo De Acción
While the exact mechanism of action for 5-Methyl-1,6-naphthyridine is not specified in the available literature, 1,6-naphthyridines in general have been explored for their anticancer activity. The anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .
Safety and Hazards
Direcciones Futuras
There is a need to design cleaner synthetic procedures for 1,6-naphthyridine derivatives, given their many applications such as in cancer chemotherapy, antibacterials, antivirals, and antiproliferatives . The solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives has been reported, indicating a direction towards more environmentally friendly methods .
Propiedades
IUPAC Name |
5-methyl-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALJIDUBQLBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80492242 | |
| Record name | 5-Methyl-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80492242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61542-09-4 | |
| Record name | 5-Methyl-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80492242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




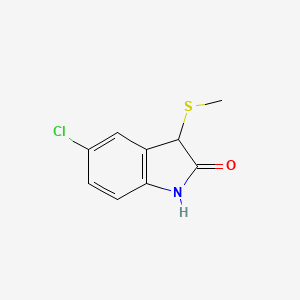
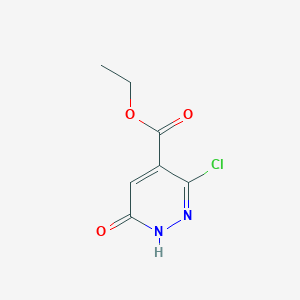
![5-Methyl-5h-pyrido[4,3-b]indole](/img/structure/B3354961.png)
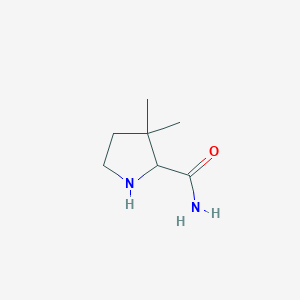
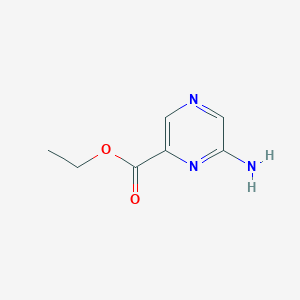
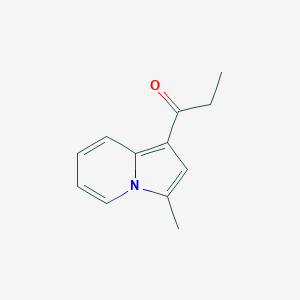
![6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one](/img/structure/B3354998.png)
![2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B3355011.png)
![3-benzyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3355020.png)
